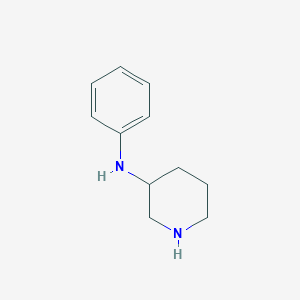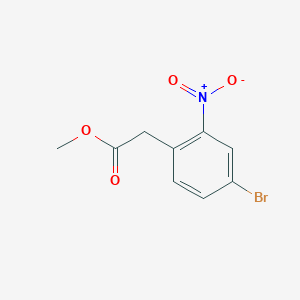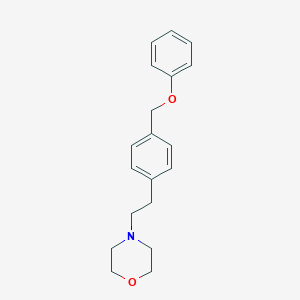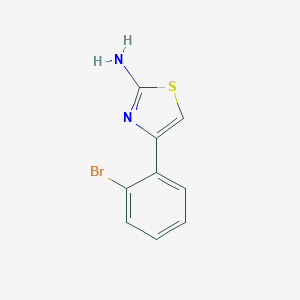
2,4-Dimethoxy-N,N-dimethylphenylisopropylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethoxy-N,N-dimethylphenylisopropylamine, commonly known as DMMDA, is a chemical compound belonging to the family of phenethylamines. It is a psychoactive substance that has been studied for its potential therapeutic applications. In
科学的研究の応用
DMMDA has been studied for its potential therapeutic applications, including its use as an antidepressant, anxiolytic, and analgesic. It has also been studied for its potential use in treating Parkinson's disease and Alzheimer's disease. DMMDA has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects.
作用機序
DMMDA acts as a serotonin and dopamine releaser, which means that it increases the release of these neurotransmitters in the brain. It also acts as a monoamine oxidase inhibitor (MAOI), which means that it inhibits the breakdown of these neurotransmitters. The combined effect of increased release and decreased breakdown of serotonin and dopamine may contribute to DMMDA's therapeutic effects.
Biochemical and Physiological Effects:
DMMDA has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to increase the levels of norepinephrine and acetylcholine in the brain, which may contribute to its analgesic effects. DMMDA has been shown to have a low toxicity profile and a high therapeutic index, which means that it has a wide therapeutic window and a low risk of side effects.
実験室実験の利点と制限
DMMDA has several advantages for lab experiments, including its high purity and low toxicity profile. However, it also has several limitations, including its limited availability and potential legal restrictions on its use.
将来の方向性
There are several future directions for further research on DMMDA. These include studying its potential use in treating other neurological disorders, such as multiple sclerosis and epilepsy. Further research is also needed to determine the optimal dosage and administration of DMMDA for therapeutic use. Additionally, more research is needed to understand the long-term effects of DMMDA on the brain and body.
合成法
DMMDA can be synthesized through various methods, including the reduction of 2,4-dimethoxyphenylacetone with lithium aluminum hydride or sodium borohydride, or the reductive amination of 2,4-dimethoxyphenylacetone with dimethylamine. The purity of the synthesized DMMDA can be determined through gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.
特性
CAS番号 |
102145-22-2 |
|---|---|
分子式 |
C13H21NO2 |
分子量 |
223.31 g/mol |
IUPAC名 |
1-(2,4-dimethoxyphenyl)-N,N-dimethylpropan-2-amine |
InChI |
InChI=1S/C13H21NO2/c1-10(14(2)3)8-11-6-7-12(15-4)9-13(11)16-5/h6-7,9-10H,8H2,1-5H3 |
InChIキー |
ZJXZIOOUNIATPP-UHFFFAOYSA-N |
SMILES |
CC(CC1=C(C=C(C=C1)OC)OC)N(C)C |
正規SMILES |
CC(CC1=C(C=C(C=C1)OC)OC)N(C)C |
同義語 |
2,4-dimethoxy-N,N-dimethylphenylisopropylamine 2,4-DNNA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B9041.png)






